

Application Notes and Protocols: Labeling Cells with NIR-797 Isothiocyanate

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Compound of Interest

Compound Name: NIR-797 isothiocyanate

Cat. No.: B15554533

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A Detailed Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

NIR-797 isothiocyanate is a near-infrared (NIR) fluorescent dye that serves as a powerful tool for labeling proteins and cells. Its fluorescence in the NIR spectrum (excitation maximum ~795 nm, emission maximum ~817 nm) offers significant advantages for in vivo imaging, including deeper tissue penetration and reduced autofluorescence from biological tissues.^[1] This protocol provides a comprehensive, step-by-step guide for the covalent labeling of viable cells with **NIR-797 isothiocyanate**, enabling researchers to track cell populations in various biological applications, including immunology, cancer biology, and stem cell research.

The isothiocyanate functional group of NIR-797 reacts with primary amine groups on proteins, forming a stable thiourea bond. This allows for the covalent attachment of the dye to the cell surface and intracellular proteins, ensuring long-term retention of the fluorescent signal within the labeled cells and their progeny.

I. Properties of NIR-797 Isothiocyanate

A summary of the key properties of **NIR-797 isothiocyanate** is provided in the table below.

Property	Value
CAS Number	152111-91-6
Molecular Formula	C ₄₅ H ₅₀ N ₃ NaO ₆ S ₄
Molecular Weight	880.2 Da[1]
Excitation Maximum (λ _{ex})	~795 nm
Emission Maximum (λ _{em})	~817 nm
Purity	>90%[1]
Reactive Group	Isothiocyanate
Target Moiety	Primary Amines

II. Experimental Protocols

This section details the necessary protocols for preparing reagents, labeling cells, and assessing the outcomes of the labeling procedure.

A. Reagent Preparation

1. NIR-797 Isothiocyanate Stock Solution (1 mM):

- Materials:
 - NIR-797 isothiocyanate
 - Anhydrous Dimethyl Sulfoxide (DMSO)
- Procedure:
 - Allow the vial of **NIR-797 isothiocyanate** to equilibrate to room temperature before opening to prevent moisture condensation.
 - Prepare the stock solution by dissolving the appropriate amount of **NIR-797 isothiocyanate** in anhydrous DMSO to achieve a final concentration of 1 mM. For example, dissolve 0.88 mg of the dye in 1 mL of anhydrous DMSO.

- Vortex thoroughly until the dye is completely dissolved.
- Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

2. Labeling Buffer:

- Materials:
 - Phosphate-Buffered Saline (PBS), pH 7.2-7.4, sterile
 - Sodium Bicarbonate (NaHCO_3)
- Procedure:
 - Prepare a 0.1 M sodium bicarbonate solution in PBS.
 - Adjust the pH of the PBS to 8.5-9.0 using the sodium bicarbonate solution. The alkaline pH is crucial for the efficient reaction between the isothiocyanate group and primary amines.
 - Sterile filter the labeling buffer before use.

B. Cell Preparation

- Culture cells to the desired confluence under standard conditions. For adherent cells, harvest them using a gentle, non-enzymatic cell dissociation solution to maintain cell surface protein integrity. For suspension cells, collect them by centrifugation.
- Wash the cells twice with sterile, serum-free PBS to remove any residual media components that may contain free amines and interfere with the labeling reaction.
- Count the cells and determine their viability using a suitable method (e.g., trypan blue exclusion or an automated cell counter). Ensure cell viability is above 95% before proceeding with labeling.
- Resuspend the cells in the pre-warmed Labeling Buffer at a concentration of 1×10^6 to 1×10^7 cells/mL.

C. Cell Labeling Protocol

- To the cell suspension in the Labeling Buffer, add the **NIR-797 isothiocyanate** stock solution to achieve the desired final concentration. It is recommended to start with a concentration range of 1-10 μM . The optimal concentration should be determined empirically for each cell type and application.
- Immediately after adding the dye, gently mix the cell suspension to ensure uniform labeling.
- Incubate the cells for 30-60 minutes at 37°C, protected from light. Gently agitate the cells every 15 minutes to prevent settling and ensure even labeling.
- After incubation, stop the labeling reaction by adding an equal volume of complete cell culture medium containing 10% Fetal Bovine Serum (FBS). The excess serum proteins will quench any unreacted dye.
- Incubate for an additional 5-10 minutes at room temperature.
- Wash the labeled cells three to four times with a large volume of sterile PBS or complete culture medium to remove any unbound dye. Centrifuge the cells at a low speed (e.g., 200-300 x g) for 5 minutes between each wash.
- After the final wash, resuspend the cells in the appropriate medium for your downstream application (e.g., cell culture medium for in vitro assays or sterile PBS for in vivo injection).

D. Assessment of Labeling Efficiency and Cell Viability

1. Labeling Efficiency (Flow Cytometry):

- Acquire a sample of the labeled cells and an unlabeled control sample.
- Analyze the cells using a flow cytometer equipped with the appropriate lasers and filters for NIR-797 (e.g., excitation at ~785 nm and emission detection at >800 nm).
- Compare the fluorescence intensity of the labeled cells to the unlabeled control to determine the percentage of labeled cells and the mean fluorescence intensity.

2. Cell Viability Assay (e.g., MTT or Propidium Iodide Staining):

- It is crucial to assess the impact of the labeling procedure on cell health.
- MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Plate the labeled and unlabeled control cells and perform the MTT assay according to the manufacturer's protocol at different time points post-labeling (e.g., 24, 48, and 72 hours).
- Propidium Iodide (PI) Staining: PI is a fluorescent dye that is excluded by viable cells but can penetrate the compromised membranes of dead cells. Analyze labeled and unlabeled cells by flow cytometry after staining with PI to quantify the percentage of dead cells.

3. Fluorescence Stability:

- To assess the stability of the fluorescent signal over time, culture the labeled cells under normal conditions.
- At various time points (e.g., 1, 3, 5, and 7 days post-labeling), analyze the fluorescence intensity of the cells by flow cytometry or fluorescence microscopy.
- Note that the fluorescence intensity per cell will decrease with each cell division.

III. Quantitative Data Summary

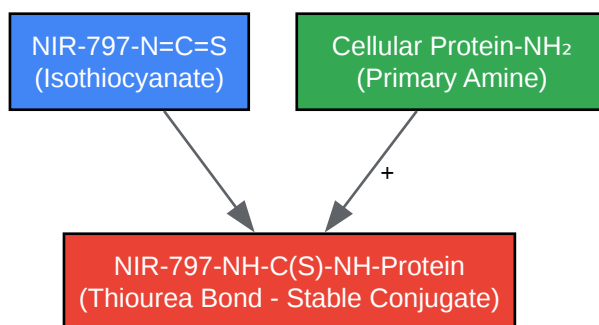
The following table provides a general guideline for the parameters used in cell labeling with **NIR-797 isothiocyanate**. Note: These values are starting points and should be optimized for your specific cell type and experimental needs.

Parameter	Recommended Range	Notes
Cell Density for Labeling	1×10^6 - 1×10^7 cells/mL	Higher densities may require higher dye concentrations.
NIR-797 Isothiocyanate Concentration	1 - 10 μ M	Higher concentrations can lead to increased cytotoxicity.
Incubation Time	30 - 60 minutes	Longer incubation times may not significantly increase labeling but could affect viability.
Incubation Temperature	37°C	Optimal temperature for the chemical reaction and cell health.
Post-Labeling Viability	>90%	Should be assessed for each cell type and dye concentration.
Fluorescence Retention (Non-dividing cells)	>7 days	Signal stability is crucial for long-term tracking studies.[2]

IV. Visualizations

Experimental Workflow for Cell Labeling





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References

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